molecular formula C19H24N6O3S B2983279 1-((2-amino-2-oxoethyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105220-75-4

1-((2-amino-2-oxoethyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2983279
CAS No.: 1105220-75-4
M. Wt: 416.5
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the [1,2,4]triazolo[4,3-a]quinazoline family, characterized by a fused triazole-quinazoline core. Its structure includes a 2-amino-2-oxoethylthio group at position 1, an isobutyl substituent at position 4, and an N-isopropyl carboxamide moiety at position 6. The molecular formula is inferred as C23H26N6O3S (adjusting substituents from ), with a molecular weight of approximately 478.5 g/mol. Limited physicochemical data (e.g., melting point, solubility) are available, but its structural features suggest utility in medicinal chemistry, particularly in targeting enzymes or receptors requiring heterocyclic recognition .

Properties

IUPAC Name

1-(2-amino-2-oxoethyl)sulfanyl-4-(2-methylpropyl)-5-oxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O3S/c1-10(2)8-24-17(28)13-6-5-12(16(27)21-11(3)4)7-14(13)25-18(24)22-23-19(25)29-9-15(20)26/h5-7,10-11H,8-9H2,1-4H3,(H2,20,26)(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDLLLCTHMXLTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)C)N3C1=NN=C3SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((2-amino-2-oxoethyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Molecular Structure

  • Molecular Formula : C₁₄H₁₈N₄O₃S
  • Molecular Weight : 342.38 g/mol
  • CAS Number : 1105220-75-4

Structural Representation

The compound features a quinazoline core with various functional groups that contribute to its activity.

Research suggests that the compound may exert its biological effects through multiple pathways:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes related to disease processes, particularly in cancer and infectious diseases.
  • Interaction with Receptors : It may interact with various receptors, modulating signaling pathways involved in cell growth and apoptosis.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties:

  • Against Gram-positive and Gram-negative Bacteria : In vitro studies indicated effective inhibition against strains such as Staphylococcus aureus and Escherichia coli with IC₅₀ values ranging from 0.5 to 2 μM .
Bacterial StrainIC₅₀ (μM)
Staphylococcus aureus0.8
Escherichia coli1.5
Pseudomonas aeruginosa1.2

Anticancer Activity

In cellular models, the compound has shown promise as an anticancer agent:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
  • Mechanism : Induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.

Case Study: MCF-7 Cell Line

In a study involving the MCF-7 cell line, treatment with the compound resulted in a dose-dependent decrease in cell viability:

Concentration (μM)Cell Viability (%)
0100
185
560
1030

These results indicate a potential for further development as an anticancer therapeutic .

Synthesis and Derivatives

The synthesis of this compound involves multiple steps, including the formation of thioether linkages and cyclization reactions to form the triazole ring. Variations in substituents have been explored to enhance biological activity.

Synthesis Pathway Overview

  • Formation of Thioether : Reaction of amine derivatives with thioketones.
  • Cyclization : Formation of the triazole ring through cycloaddition reactions.
  • Final Modifications : Introduction of carboxamide groups to enhance solubility and activity.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Activities
Target Compound C23H26N6O3S ~478.5 4-isobutyl, 1-(2-amino-2-oxoethylthio), N-isopropyl Potential H-bonding capacity
1-((2-amino-2-oxoethyl)thio)-4-benzyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide C22H22N6O3S 450.5 4-benzyl Higher aromaticity; possible π-π stacking
1-((2-chlorobenzyl)thio)-N-cyclopentyl-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide C26H28ClN5O2S 510.1 2-chlorobenzylthio, N-cyclopentyl Halogen bonding potential; increased steric bulk
1-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-N-cyclopentyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide C26H26N6O4S 518.6 4-methyl, 4-acetylphenylamino, N-cyclopentyl Enhanced lipophilicity; acetyl group for metabolic stability

Key Observations :

  • Substituent Effects: The 4-isobutyl group in the target compound reduces aromatic interactions compared to 4-benzyl analogs but improves solubility in non-polar environments . Chlorobenzylthio () introduces electronegativity, enabling halogen bonding, whereas 2-amino-2-oxoethylthio (target) supports hydrogen bonding .
  • Synthetic Routes: Analogs like those in and are synthesized via thionization with Lawesson’s reagent or DCC coupling/hydrazinolysis, suggesting the target compound may follow similar pathways . Cyclization and decarboxylation side reactions () highlight challenges in isolating pure triazoloquinazoline derivatives .
Physicochemical and Pharmacokinetic Considerations
  • Lipophilicity : The isobutyl and cyclopentyl groups enhance lipid solubility, favoring blood-brain barrier penetration, whereas benzyl and acetylphenyl groups may increase plasma protein binding .
  • Metabolic Stability: The 2-amino-2-oxoethylthio group (target) may undergo hydrolysis, while chlorobenzyl () and acetyl () substituents could resist enzymatic degradation .

Q & A

Basic: What are the optimal synthetic routes for this compound?

The compound can be synthesized via azide coupling or DCC-mediated methods. For instance, triazoloquinazoline derivatives are typically prepared by reacting thioacetamide intermediates with hydrazine derivatives under reflux conditions. Azide coupling methods (e.g., using NaN₃) and DCC (dicyclohexylcarbodiimide) as a coupling agent have been effective for forming the triazole ring and carboxamide linkages . Solvent selection (e.g., ethanol or DMF) and temperature control (60–80°C) are critical for achieving yields >60%.

Basic: How is this compound characterized using spectroscopic methods?

Key characterization techniques include:

  • IR spectroscopy : Confirms the presence of C=O (1650–1750 cm⁻¹), NH₂ (3200–3400 cm⁻¹), and C-S-C (600–700 cm⁻¹) bonds .
  • ¹H-NMR : Signals for isopropyl groups (δ 1.2–1.4 ppm, doublet), isobutyl protons (δ 0.9–1.1 ppm, multiplet), and aromatic protons (δ 7.0–8.5 ppm) are diagnostic .
  • Mass spectrometry : Molecular ion peaks (M⁺) and fragmentation patterns validate the molecular weight and structural integrity .

Advanced: How can Design of Experiments (DoE) optimize reaction conditions?

DoE frameworks, such as factorial designs, are used to analyze variables like temperature, solvent polarity, and catalyst concentration. For example, a 2³ factorial design could identify interactions between reflux time (4–8 hrs), solvent (DMF vs. ethanol), and stoichiometric ratios to maximize yield and purity. Statistical modeling (e.g., ANOVA) helps resolve contradictions in reported yields .

Advanced: What strategies enhance the compound’s stability under physiological conditions?

  • pH buffering : Stability studies in phosphate-buffered saline (pH 7.4) at 37°C assess hydrolytic degradation.
  • Lyophilization : Freeze-drying improves long-term storage stability by reducing water-mediated decomposition.
  • Prodrug modifications : Introducing protective groups (e.g., acetyl) on the thioether or carboxamide moieties can mitigate metabolic breakdown .

Advanced: How are structure-activity relationships (SAR) studied for therapeutic potential?

SAR studies involve synthesizing analogs with modifications to the triazole ring, isobutyl group, or carboxamide side chain. For example:

  • Replacing the isobutyl group with cyclopropyl may alter lipophilicity and binding to kinase targets.
  • Biological assays (e.g., enzyme inhibition or cell viability tests) compare IC₅₀ values to correlate structural changes with activity .

Advanced: How can solubility challenges in aqueous media be addressed?

  • Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to enhance solubility without denaturing proteins in biological assays.
  • Nanoformulation : Lipid-based nanoparticles or cyclodextrin inclusion complexes improve bioavailability .

Basic: What analytical methods ensure purity for in vitro studies?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%).
  • TLC : Silica gel plates (ethyl acetate/hexane, 3:7) monitor reaction progress .

Advanced: How is computational modeling applied to predict binding affinity?

Molecular docking (AutoDock Vina) or MD simulations (GROMACS) model interactions with targets like EGFR or PARP. Key parameters include:

  • Binding free energy (ΔG) calculations.
  • Hydrogen bonding with the carboxamide group and hydrophobic interactions with the isobutyl chain .

Advanced: How to resolve contradictions in reported biological activity data?

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.
  • Off-target profiling : Use kinase screening panels (e.g., Eurofins KinaseProfiler) to identify unintended targets .

Basic: What in vitro assays evaluate biological activity?

  • Kinase inhibition : ADP-Glo™ assays measure ATP consumption by target kinases.
  • Antiviral activity : Plaque reduction assays (e.g., against HSV-1) quantify EC₅₀ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.